molecular formula C7H15NO B1489308 (3,3-Dimethylpyrrolidin-2-yl)methanol CAS No. 1522077-87-7

(3,3-Dimethylpyrrolidin-2-yl)methanol

Cat. No. B1489308
M. Wt: 129.2 g/mol
InChI Key: QUILQZSDPLHDLO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“(3,3-Dimethylpyrrolidin-2-yl)methanol” is a chemical compound with the molecular formula C7H15NO1. It is not intended for human or veterinary use and is typically used for research purposes1.



Synthesis Analysis

Unfortunately, I couldn’t find specific information on the synthesis of “(3,3-Dimethylpyrrolidin-2-yl)methanol”. However, pyrrolidine derivatives, which this compound is a part of, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases2.



Molecular Structure Analysis

The molecular structure of “(3,3-Dimethylpyrrolidin-2-yl)methanol” consists of a pyrrolidine ring with two methyl groups attached to the 3rd carbon atom and a methanol group attached to the 2nd carbon atom1.



Chemical Reactions Analysis

I couldn’t find specific information on the chemical reactions involving “(3,3-Dimethylpyrrolidin-2-yl)methanol”. However, pyrrolidine derivatives are known to be versatile scaffolds in drug discovery, indicating that they can participate in a variety of chemical reactions2.



Physical And Chemical Properties Analysis

Unfortunately, I couldn’t find specific information on the physical and chemical properties of “(3,3-Dimethylpyrrolidin-2-yl)methanol”.


Scientific Research Applications

Applications in Organocatalysis

  • Enantioselective Michael Addition : Bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from l-proline, proved effective as a bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins. The process achieved good to high yields with enantioselectivity up to 56% ee, emphasizing the potential of pyrrolidinemethanol derivatives in asymmetric synthesis (Lattanzi, 2006).

  • Enantioselective Alkynylation of Cyclic Imines : A prolinol-derived ligand, specifically (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, was applied in the catalytic enantioselective addition of terminal alkynes to cyclic imines, yielding chiral propargylic sulfamidates with up to 97% yield and 97% ee. This showcases its efficiency in promoting enantioselective reactions under mild conditions (Munck et al., 2017).

Applications in Catalysis

  • Synthesis of Nickel Complexes : Complexes with bidentate N,O-type ligands were synthesized and tested for ethylene oligomerization. Notably, a specific complex demonstrated high activity with a turnover frequency of up to 187,500 mol C2H4 (mol Ni h)⁻¹, revealing the potential of pyrrolidinemethanol derivatives in catalytic processes (Kermagoret & Braunstein, 2008).

  • Asymmetric Copolymerization : Dimeric zinc complexes with pyrrolidin-2-yl)methanol derivatives were employed in the asymmetric alternating copolymerization of cyclohexene oxide and CO2. This process led to copolymers with chiral ligand groups, signifying the utility of these complexes in producing polymers with specific properties (Nakano et al., 2003).

Applications in Chemical Synthesis

  • Synthesis of Organic Molecules : Research has demonstrated the utility of pyrrolidinemethanol derivatives in the synthesis of various organic molecules, including the synthesis of dimethyl sulfomycinamate through Bohlmann-Rahtz heteroannulation reactions (Bagley et al., 2005), and the preparation of 3,4-cis-disubstituted pyrrolidin-2-ones (Arfaoui et al., 2015).

Safety And Hazards

I couldn’t find specific safety and hazard information for “(3,3-Dimethylpyrrolidin-2-yl)methanol”. However, it’s important to handle all chemical substances with appropriate safety measures.


Future Directions

While I couldn’t find specific future directions for “(3,3-Dimethylpyrrolidin-2-yl)methanol”, research into pyrrolidine derivatives is ongoing, with a focus on their potential uses in drug discovery2.


Please note that this information is based on the limited data available and may not be fully accurate or complete. For more detailed information, please refer to scientific literature or contact a chemical supplier.


properties

IUPAC Name

(3,3-dimethylpyrrolidin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-7(2)3-4-8-6(7)5-9/h6,8-9H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUILQZSDPLHDLO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCNC1CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,3-Dimethylpyrrolidin-2-yl)methanol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethylpyrrolidin-2-yl)methanol
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(3,3-Dimethylpyrrolidin-2-yl)methanol

Citations

For This Compound
1
Citations
L Chen, YM Kim, DJ Kucera, KE Harrison… - The Journal of …, 2006 - ACS Publications
A Claisen rearrangement/iodolactamization sequence starting from commercially available trifluoroacetaldehyde methyl hemiacetal, followed by a classical chemical resolution, …
Number of citations: 29 pubs.acs.org

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